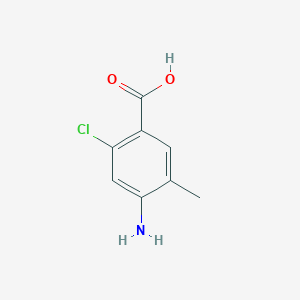

4-Amino-2-chloro-5-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-chloro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H8ClNO2 . It is a white solid and has a molecular weight of 185.61 .

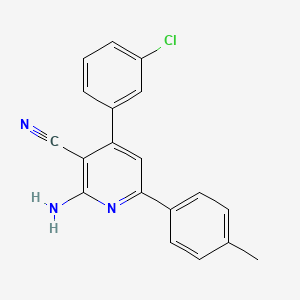

Molecular Structure Analysis

The InChI code for 4-Amino-2-chloro-5-methylbenzoic acid is 1S/C8H8ClNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) and the InChI key is CTIIKCLOFDWONZ-UHFFFAOYSA-N . The SMILES string representation is Cc1cc(N)ccc1C(O)=O .Applications De Recherche Scientifique

Synthesis of Organic Single Crystals

“4-Amino-2-chloro-5-methylbenzoic acid” can be used in the synthesis of organic single crystals . These crystals are optically transparent and have been grown using the conventional slow evaporation solution technique . They have excellent crystalline quality and good thermal stability .

Nonlinear Optics and Optical Limiting Applications

The synthesized organic single crystals have potential applications in nonlinear optics and optical limiting . They possess more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical coefficients, such as nonlinear absorption, nonlinear refraction, and nonlinear susceptibility, have been evaluated .

High-Power Laser Applications

The organic single crystals synthesized from “4-Amino-2-chloro-5-methylbenzoic acid” are suitable for high-power laser applications . The laser damage threshold analysis has been carried out by Nd: YAG laser of wavelength of 1064 nm .

Pharmaceutical Building Block

“4-Amino-2-chloro-5-methylbenzoic acid” is a commonly used building block in pharmaceuticals . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, it is great for the development of a wide range of novel molecules with potential medical applications .

Anticancer Applications

Compounds derived from “4-Amino-2-chloro-5-methylbenzoic acid” have shown anticancer properties . For example, the compound N - (4- ( (3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide has shown a noticeable in vitro VEGFR-2 inhibitory effect .

Anti-Alzheimer’s Applications

“4-Amino-2-chloro-5-methylbenzoic acid” derivatives have also shown potential in anti-Alzheimer’s applications . Further research is needed to evaluate the safety and efficacy of these derivatives in clinical investigations .

Synthesis of Biologically Active Compounds

“4-Amino-2-chloro-5-methylbenzoic acid” is commonly used as an intermediate in the synthesis of biologically active compounds. It is used in the synthesis of oxytocin analogs, antifungal agents, and anticancer drugs.

Insecticidal Activity

Compounds having carboxyl and amino groups directly bound to the aromatic ring, like “4-Amino-2-chloro-5-methylbenzoic acid”, are used for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .

Mécanisme D'action

Target of Action

Amines, which are derivatives of ammonia, are known to interact with a variety of biological targets .

Mode of Action

It’s known that amines can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Amines are known to play a role in a variety of biochemical processes, including protein synthesis and neurotransmission .

Pharmacokinetics

The compound’s molecular weight (18561 g/mol) and its physical form (powder) suggest that it could be absorbed and distributed in the body .

Result of Action

The compound is classified as potentially hazardous, with warnings for acute toxicity, skin irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-chloro-5-methylbenzoic acid. For instance, the compound should be stored at room temperature for optimal stability . Furthermore, it’s important to prevent the compound from entering drains, as discharge into the environment must be avoided .

Propriétés

IUPAC Name |

4-amino-2-chloro-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZDMHQYJWDAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)

![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)

![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)

![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)